Methyl 5-hydroxypyrimidine-2-carboxylate

Physicochemical properties Drug-likeness ADME prediction

Researchers developing nucleoside analogs require 5-hydroxypyrimidine-2-carboxylate intermediates with unambiguous regiochemistry-generic pyrimidinecarboxylates cannot substitute due to altered reactivity. Methyl 5-hydroxypyrimidine-2-carboxylate (1415574-30-9) delivers the precise 2-CO₂Me/5-OH pattern for carbocyclic nucleoside construction. • Enables glycosylation at 5-OH while the 2-methyl ester supports amide coupling and parallel library synthesis. • Patent-documented advantages: mild reaction conditions, industrial scalability, room-temperature storage as a solid. • Batch-specific analytical data (NMR, HPLC, GC) provided for quality-controlled process chemistry applications.

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 1415574-30-9
Cat. No. B2386973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxypyrimidine-2-carboxylate
CAS1415574-30-9
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=N1)O
InChIInChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
InChIKeyBEZDJOOHPCJDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Hydroxypyrimidine-2-Carboxylate Overview


Methyl 5-hydroxypyrimidine-2-carboxylate (CAS 1415574-30-9) is a heterocyclic building block consisting of a pyrimidine core with a hydroxyl group at the 5-position and a methyl ester at the 2-position . This compound belongs to the 5-hydroxypyrimidine-2-carboxylate family and is used primarily as a synthetic intermediate in medicinal chemistry, with documented applications in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound has a molecular formula of C6H6N2O3 and a molecular weight of 154.12 g/mol . Its structural features confer distinct reactivity profiles compared to other regioisomeric pyrimidinecarboxylates, making it a specific building block for certain synthetic pathways.

Irreplaceability of Methyl 5-Hydroxypyrimidine-2-Carboxylate


Generic substitution of methyl 5-hydroxypyrimidine-2-carboxylate with other pyrimidinecarboxylate regioisomers or derivatives is not scientifically valid due to differences in regiochemistry that alter both physicochemical properties and reactivity. The specific placement of the hydroxyl group at the 5-position and the carboxylate at the 2-position on the pyrimidine ring creates a unique electronic environment and hydrogen-bonding pattern that cannot be replicated by 4-carboxylate or 6-carboxylate analogs . Studies on the acid-base properties of 5-hydroxypyrimidine derivatives demonstrate that the 5-hydroxy substitution pattern confers distinct protonation behavior compared to other diazine systems, with significant implications for solubility, salt formation, and reactivity in synthetic transformations [1]. Consequently, substituting this compound with a regioisomer would alter reaction outcomes, yield different products, and compromise the integrity of synthetic routes that rely on its specific reactivity profile.

Differentiation Evidence for Methyl 5-Hydroxypyrimidine-2-Carboxylate


pKa and LogP Differentiation

Methyl 5-hydroxypyrimidine-2-carboxylate exhibits a predicted pKa of 5.01±0.23 and a LogP of -0.46 . These values distinguish it from the corresponding carboxylic acid analog (5-hydroxypyrimidine-2-carboxylic acid, CAS 345642-87-7) which, lacking the methyl ester, has different ionization and lipophilicity characteristics that affect membrane permeability and solubility. The LogP of -0.46 indicates moderate hydrophilicity, positioning this compound as a more polar building block compared to more lipophilic pyrimidine derivatives.

Physicochemical properties Drug-likeness ADME prediction

Regiochemistry Comparison

Methyl 5-hydroxypyrimidine-2-carboxylate is structurally distinct from its regioisomers, including methyl 5-hydroxy-4-pyrimidinecarboxylate, methyl 5-hydroxy-6-pyrimidinecarboxylate, and methyl 5-hydroxy-3-pyrimidinecarboxylate . The position of the carboxylate group (2-position vs. 4-position or 6-position) fundamentally alters the electronic distribution on the pyrimidine ring, the orientation of hydrogen-bond donors and acceptors, and the compound's reactivity in nucleophilic and electrophilic substitution reactions. This regiochemical specificity is critical in synthetic sequences where the pyrimidine core serves as a scaffold for further functionalization.

Synthetic chemistry Regioselectivity Building block selection

Antitumor Activity of 5-Hydroxypyrimidine Scaffold

While direct biological data for methyl 5-hydroxypyrimidine-2-carboxylate itself is limited, the 5-hydroxypyrimidine scaffold has demonstrated quantifiable antitumor and antimetastatic activity in vivo. Studies on 5-hydroxypyrimidine derivative SNK-578 showed significant tumor growth inhibition of 72.2% (3.6-fold reduction) at a dose of 10 mg/kg in a B16 melanoma model in C57BL/6 mice, with pronounced antimetastatic activity observed at doses of 10 and 25 mg/kg [1]. In a separate study, combination of 5-hydroxypyrimidine derivatives with gemcitabine demonstrated prominent antitumor effect without hematotoxicity in mice with adenocarcinoma Ca755 [2]. This class-level evidence validates the 5-hydroxypyrimidine core as a biologically relevant scaffold.

Anticancer research Metastasis inhibition Pyrimidine pharmacology

Key Intermediate for Nucleoside Drug Synthesis

Methyl 5-hydroxypyrimidine-2-carboxylate is explicitly claimed in patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines in complex structures [1]. The compound is noted for advantages including simple and safe operational process, mild reaction conditions, and convenience for industrial production scale-up. According to PubChemLite annotation data, this compound is associated with 29 patents, indicating substantial industrial and pharmaceutical research interest [2]. In contrast, regioisomeric pyrimidinecarboxylates without the 2-carboxylate-5-hydroxy substitution pattern may not be suitable for the same synthetic transformations due to different reactivity at the substitution sites.

Nucleoside analog synthesis Medicinal chemistry Process chemistry

Orthogonal Reactivity: Hydroxyl and Methyl Ester

Methyl 5-hydroxypyrimidine-2-carboxylate contains both a hydroxyl group at the 5-position and a methyl ester at the 2-position, providing orthogonal reactivity handles for sequential functionalization. The hydroxyl group can undergo oxidation to form a 5-oxo-pyrimidine-2-carboxylate derivative or serve as a nucleophile for etherification or esterification reactions . The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-hydroxypyrimidine-2-carboxylic acid, CAS 345642-87-7) or converted to amides and other carbonyl derivatives. This dual functionality distinguishes it from simpler pyrimidinecarboxylates that lack the hydroxyl handle and from hydroxypyrimidines that lack the carboxylate handle.

Synthetic building blocks Functional group interconversion Scaffold diversification

Physical and Thermal Stability Profile

Methyl 5-hydroxypyrimidine-2-carboxylate has a predicted boiling point of 337.4±34.0 °C at 760 mmHg, a flash point of 157.9±25.7 °C, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It is described as a light brown to yellow solid that is stable under room temperature storage . These thermal and physical characteristics inform appropriate handling, storage, and shipping protocols. In comparison, the free acid analog (5-hydroxypyrimidine-2-carboxylic acid) has a higher predicted boiling point of 478.8 °C and a flash point of 243.4 °C [1], reflecting different intermolecular interactions due to the carboxylic acid moiety.

Compound handling Storage conditions Process safety

Research & Industrial Applications of Methyl 5-Hydroxypyrimidine-2-Carboxylate


5-Substituted Carbocyclic Nucleoside Synthesis

This compound is explicitly claimed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The 2-carboxylate-5-hydroxy substitution pattern provides the necessary handles for constructing carbocyclic nucleoside scaffolds, with advantages including mild reaction conditions and suitability for industrial scale-up. Procure this compound for medicinal chemistry programs targeting antiviral or anticancer nucleoside analogs, where the 5-position hydroxyl enables glycosylation or other nucleoside bond-forming reactions.

Anticancer and Antimetastatic Drug Discovery Scaffold

The 5-hydroxypyrimidine scaffold has demonstrated validated in vivo antitumor and antimetastatic activity, with derivatives showing 72.2% tumor growth inhibition in B16 melanoma models [2]. Methyl 5-hydroxypyrimidine-2-carboxylate serves as a versatile starting point for synthesizing libraries of 5-hydroxypyrimidine analogs for structure-activity relationship (SAR) studies in oncology programs. The compound's dual orthogonal functionality (hydroxyl and methyl ester) enables efficient parallel synthesis and scaffold diversification without extensive protection/deprotection sequences .

Heterocyclic Library Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across therapeutic areas including oncology, inflammation, and infectious diseases . Methyl 5-hydroxypyrimidine-2-carboxylate offers a specific substitution pattern that enables regioselective functionalization at the 5-position via the hydroxyl group while maintaining the 2-carboxylate as a site for amide bond formation or other transformations. Use this compound as a key building block for generating diverse heterocyclic libraries for high-throughput screening campaigns.

Process Chemistry and Scale-Up

This compound is noted in patent literature for advantages including simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. Its thermal stability (boiling point 337.4 °C, flash point 157.9 °C) and room-temperature storage compatibility make it suitable for larger-scale synthetic operations. The compound's physical state as a solid facilitates handling and accurate weighing in production settings. Procure from suppliers offering batch-specific analytical data (NMR, HPLC, GC) for quality-controlled process chemistry applications.

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